![molecular formula C16H12BrFN2O B12520907 Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide CAS No. 754214-11-4](/img/structure/B12520907.png)
Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide is a chemical compound that belongs to the class of phthalazinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the 4-fluorophenyl group and the bromide ion in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide typically involves the reaction of phthalazine with 4-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The resulting intermediate is then treated with a brominating agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinium oxides, while reduction can produce phthalazinium hydrides.
Scientific Research Applications
Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The presence of the 4-fluorophenyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Phthalazinium, 2-[2-(4-chlorophenyl)-2-oxoethyl]-, bromide
- Phthalazinium, 2-[2-(4-methylphenyl)-2-oxoethyl]-, bromide
- Phthalazinium, 2-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide
Uniqueness
Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
754214-11-4 |
|---|---|
Molecular Formula |
C16H12BrFN2O |
Molecular Weight |
347.18 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-phthalazin-2-ium-2-ylethanone;bromide |
InChI |
InChI=1S/C16H12FN2O.BrH/c17-15-7-5-12(6-8-15)16(20)11-19-10-14-4-2-1-3-13(14)9-18-19;/h1-10H,11H2;1H/q+1;/p-1 |
InChI Key |
MMQXWVIHCHYOIP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=[N+](N=CC2=C1)CC(=O)C3=CC=C(C=C3)F.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)
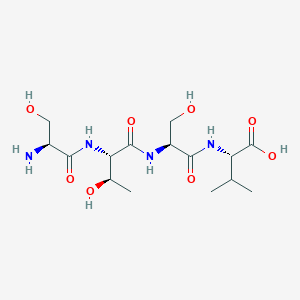
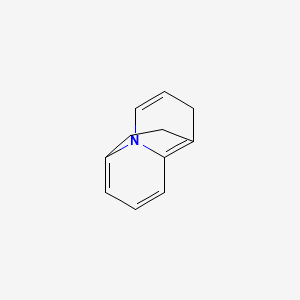
![(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one](/img/structure/B12520851.png)
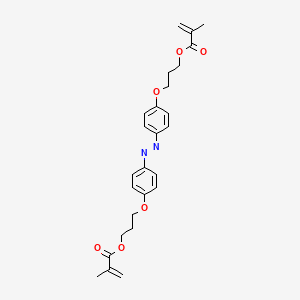
![L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B12520857.png)

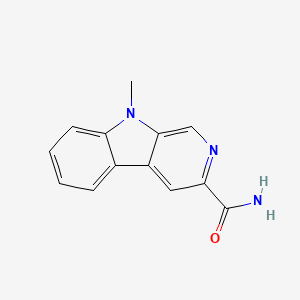
![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)
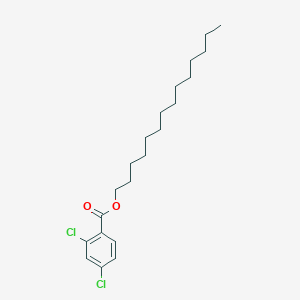
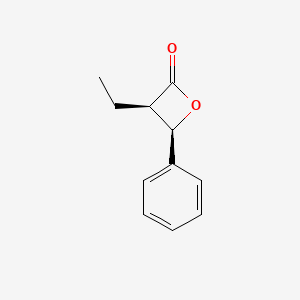
acetamido}hexanoic acid](/img/structure/B12520889.png)
![2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol](/img/structure/B12520892.png)
